molecular formula C12H25N3O2 B13168534 Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate

Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B13168534
M. Wt: 243.35 g/mol
InChI Key: UYSQIPDQTNSPFU-UHFFFAOYSA-N
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Description

Absolute Configuration Determination

The compound’s stereochemistry arises from two chiral centers at C3 and C4. For the (3R,4S) diastereomer:

  • C3 : The amino group (-NH₂) occupies the R configuration.
  • C4 : The ethyl(methyl)amino group adopts the S configuration.

Absolute configuration is typically resolved via X-ray crystallography or chiral chromatography. In related compounds like (3R,4S)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate, single-crystal X-ray analysis confirmed stereochemistry using Flack parameters. Nuclear Overhauser effect (NOE) spectroscopy further validates spatial arrangements by correlating proton proximities.

Conformational Isomerism

Pyrrolidine rings exhibit pseudorotation, transitioning between envelope (E) and twisted (T) conformers. For this compound:

  • Dominant conformers : 1E (envelope with C2 out-of-plane) and 2T₃ (twisted with C2-C3-C4-C5 dihedral angles near 35°).
  • Substituent effects : The bulky ethyl(methyl)amino group at C4 stabilizes the 2T₃ conformer by reducing steric clash with the Boc group.

Pseudorotation energy barriers, calculated via DFT (B3LYP/6-31G*), range from 2–4 kcal/mol, allowing rapid interconversion at room temperature.

Crystallographic Structure Elucidation

Unit Cell Parameters

While single-crystal data for this specific compound remain unpublished, analogous Boc-protected pyrrolidines crystallize in monoclinic systems. For example:

  • tert-butyl (3S,4S)-3-amino-4-ethylpyrrolidine-1-carboxylate :
    • Space group: P2₁
    • Unit cell dimensions: a = 8.34 Å, b = 10.44 Å, c = 10.89 Å
    • Angles: α = 102.95°, β = 97.94°, γ = 97.51°

These parameters suggest similar packing motifs, with intermolecular hydrogen bonds dictating lattice stability.

Hydrogen Bonding Networks

In the solid state, N-H···O=C interactions dominate:

  • Primary amine (C3-NH₂) : Donates hydrogen bonds to carbamate carbonyl oxygens of adjacent molecules (N···O distance: 2.89 Å).
  • Ethyl(methyl)amino group (C4-N) : Participates in weaker C-H···O interactions with tert-butyl methyl groups (C···O distance: 3.12 Å).

Properties

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H25N3O2/c1-6-14(5)10-8-15(7-9(10)13)11(16)17-12(2,3)4/h9-10H,6-8,13H2,1-5H3

InChI Key

UYSQIPDQTNSPFU-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1CN(CC1N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthesis Strategy

  • Starting Material Preparation : The synthesis typically begins with the preparation of a pyrrolidine derivative. This might involve the protection of an amino group using tert-butyl dicarbonate (di-tert-butyl dicarbonate) to form a tert-butyl pyrrolidine-1-carboxylate.

  • Introduction of the Ethyl(methyl)amino Group : This step involves the introduction of an ethyl(methyl)amino group at the 4-position of the pyrrolidine ring. This could be achieved through nucleophilic substitution reactions or reductive amination if starting from a suitable precursor.

  • Amination and Protection : The introduction of the amino group at the 3-position may involve direct amination or protection strategies similar to those used in the synthesis of related compounds.

Specific Steps for Analogous Compounds

For compounds like tert-butyl 3-aminopyrrolidine-1-carboxylate, the synthesis involves:

  • Protection of the Amino Group : Using di-tert-butyl dicarbonate in chloroform at 0°C, followed by stirring at room temperature for 1 hour, yields tert-butyl 3-aminopyrrolidine-1-carboxylate with high purity.

Challenges and Considerations

  • Stereochemistry : Maintaining stereochemical purity is crucial, especially if the compound is intended for biological applications.
  • Yield and Purity : Optimizing reaction conditions to maximize yield and minimize by-products is essential.
  • Safety and Scalability : Ensuring that the synthesis is safe and scalable for industrial production is important.

Analytical Techniques

Analytical techniques such as NMR spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for verifying the structure and purity of the synthesized compound.

Technique Purpose
NMR Spectroscopy Structural confirmation
Mass Spectrometry (MS) Molecular weight verification
High-Performance Liquid Chromatography (HPLC) Purity assessment

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Compound A: tert-Butyl 3-(tert-butoxycarbonyl(2-(3-fluorophenethoxy)ethyl)amino)-4-((6-(Boc-amino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate

  • Substituents : A bulky 3-fluorophenethoxy group and a pyridine-methyl moiety.
  • Application: Selective nNOS inhibitor with enhanced BBB penetration due to ether and amide groups.
  • Key Data : Synthesized via reductive amination (NaHB(OAc)₃), emphasizing the role of aromatic fluorination in target selectivity .

Compound B: tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Substituents : Bromo-methoxypyridinyloxy group at the 3-position.
  • Application : Likely a precursor for antiviral or anticancer agents, given bromopyridine’s prevalence in such scaffolds.

Compound C: (R)-tert-butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate

  • Substituents: Chloropyrimidinyl-methylamino group.
  • Molecular Weight : 312.80 g/mol (C₁₄H₂₁ClN₄O₂).
  • Application : Intermediate in kinase inhibitor synthesis; chirality (R-configuration) may influence binding affinity.

Molecular and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₂H₂₅N₃O₂ (estimated) C₃₃H₄₄FN₅O₅ C₁₆H₂₃BrN₂O₃ C₁₄H₂₁ClN₄O₂
Molecular Weight ~267.35 g/mol ~634.73 g/mol ~387.28 g/mol 312.80 g/mol
Key Substituents Ethyl(methyl)amino Fluorophenethoxy, Boc-pyridinyl Bromo-methoxypyridinyloxy Chloropyrimidinyl-methylamino
Synthetic Route Not specified Reductive amination Etherification Nucleophilic substitution

Notes:

  • Compound C’s chloropyrimidine group introduces electrophilic reactivity, enabling cross-coupling reactions absent in the target compound .

Biological Activity

Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate (CAS No. 1305711-20-9) is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H25N3O2C_{12}H_{25}N_{3}O_{2}, with a molecular weight of approximately 243.35 g/mol. The compound features a tert-butyl group, an amino group, and a pyrrolidine ring, contributing to its reactivity and biological interactions .

Biological Activity Overview

This compound exhibits notable biological activities , particularly as:

  • Enzyme Inhibitor : It has been identified as an inhibitor of several enzymes, which may be relevant for therapeutic applications in conditions where enzyme modulation is beneficial.
  • Receptor Ligand : The compound interacts with various biological receptors, suggesting potential use in drug development targeting specific pathways .

The compound's biological activity can be attributed to its ability to modulate enzyme activity and interact with receptor sites. Research indicates that it may influence pathways related to neuroinflammation and other cellular processes:

  • Neuroinflammatory Response : Studies have shown that similar compounds can reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a potential role in neurodegenerative diseases .
  • Antiviral Activity : Some derivatives of pyrrolidine compounds have demonstrated antiviral properties against various viruses, suggesting that this compound may also possess similar effects .

Enzyme Inhibition Studies

A study on related compounds indicated that certain pyrrolidine derivatives effectively inhibit neuraminidase, an enzyme critical for viral replication. The inhibition of this enzyme can lead to reduced viral load in infections such as influenza .

Antiviral Activity

Research has highlighted the antiviral potential of pyrrolidine derivatives against the tobacco mosaic virus (TMV). For instance, compounds similar to this compound showed significant antiviral activity in vivo, outperforming standard treatments .

Comparative Analysis with Similar Compounds

The following table summarizes the similarity and unique features of structurally related compounds:

Compound NameSimilarityUnique Features
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate0.98Lacks ethyl substitution; simpler structure
(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate0.98Chiral center; used in stereochemical studies
Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate0.96More rigid structure; different reactivity profile

These comparisons underscore the unique characteristics of this compound while also providing insights into its potential applications compared to other compounds.

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